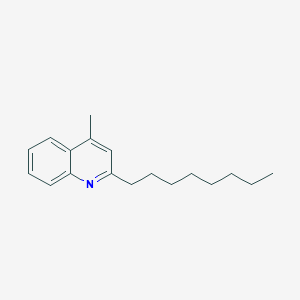
1,4-Bis(4-fluorophenyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-fluorophenyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. The compound features a phthalazine core with two 4-fluorophenyl groups attached at the 1 and 4 positions, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)phthalazine typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the phthalazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-fluorophenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the phthalazine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Dihydro-phthalazine derivatives.
Substitution: Substituted phthalazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Bis(4-fluorophenyl)phthalazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-fluorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound with a similar core structure but without the fluorophenyl groups.
Quinoxaline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another isomeric compound with a different nitrogen arrangement.
Quinazoline: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1,4-Bis(4-fluorophenyl)phthalazine is unique due to the presence of the 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
138181-08-5 |
|---|---|
Fórmula molecular |
C20H12F2N2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1,4-bis(4-fluorophenyl)phthalazine |
InChI |
InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(24-23-19)14-7-11-16(22)12-8-14/h1-12H |
Clave InChI |
BIEOUPFYJXALQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


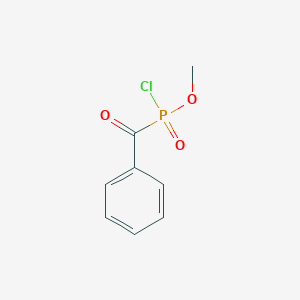
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
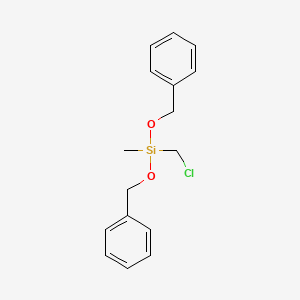
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
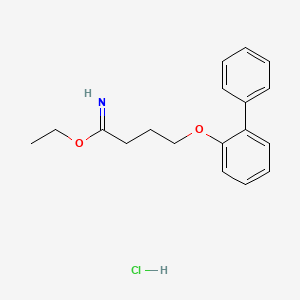
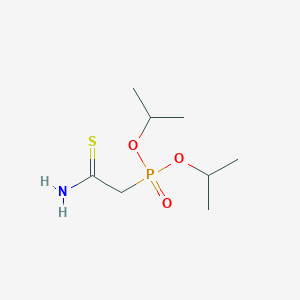
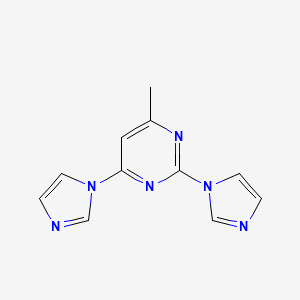
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
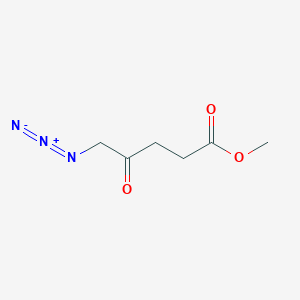

![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
